Product packaging for (E)-2-oxo-4-phenylbut-3-enoic acid(Cat. No.:CAS No. 1914-59-6)

(E)-2-oxo-4-phenylbut-3-enoic acid

Cat. No.: B3420493
CAS No.: 1914-59-6
M. Wt: 176.17 g/mol
InChI Key: YQOUMBVFEWZLME-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Chemistry of α-Keto Acids and α,β-Unsaturated Carbonyl Compounds

The chemical behavior of (E)-2-oxo-4-phenylbut-3-enoic acid is best understood by considering its constituent functional groups. As an α-keto acid , it possesses a carboxylic acid adjacent to a ketone. This arrangement makes it susceptible to a variety of transformations, including decarboxylation and reactions involving the ketone carbonyl group.

Simultaneously, it is an α,β-unsaturated carbonyl compound . The conjugated system, which includes the phenyl ring, the carbon-carbon double bond, and the ketone, allows for 1,4-addition reactions (Michael additions), where nucleophiles attack the β-carbon. This dual reactivity makes it a valuable tool for chemists seeking to construct complex molecular architectures.

Significance as a Versatile Synthetic Intermediate and Molecular Scaffold Precursor

The true value of this compound lies in its role as a versatile synthetic intermediate. Its multiple reactive sites allow for a wide range of chemical modifications, making it a precursor to various molecular scaffolds. For instance, it can be used in multicomponent reactions to generate new heterocyclic compounds. A notable example is its use in a one-pot synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com This demonstrates its utility in creating complex molecules with potential biological activity in a single, efficient step. mdpi.com

Furthermore, derivatives of this acid are used in the synthesis of other complex molecules. For example, Methyl (E)-4-Phenyl-2-diazo-3-butenoate, derived from a related butenoic acid ester, is a precursor for ruthenium-catalyzed C-H insertion and cyclopropanation reactions, highlighting the broad applicability of this structural motif. sigmaaldrich.com

Historical Perspectives and Foundational Investigations of But-3-enoic Acid Derivatives

The study of but-3-enoic acid and its derivatives has a rich history that provides context for the contemporary use of compounds like this compound. Butenoic acid exists as several isomers, including crotonic acid, isocrotonic acid, and 3-butenoic acid. wikipedia.org Early research focused on fundamental reactions such as thermal decarboxylation. researchgate.netcdnsciencepub.com These studies, often employing ab initio molecular orbital calculations, investigated the reaction mechanisms, revealing synchronous pathways through six-membered cyclic transition states. researchgate.netcdnsciencepub.com

These foundational investigations into the reactivity of simpler but-3-enoic acid derivatives have informed our understanding of more complex structures. For example, understanding the factors that influence the decarboxylation of but-3-enoic acid, such as the electronic effects of substituents, provides a basis for predicting the behavior of this compound in similar reactions. researchgate.net The study of these simpler systems has paved the way for the strategic use of more functionalized derivatives in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B3420493 (E)-2-oxo-4-phenylbut-3-enoic acid CAS No. 1914-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-oxo-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOUMBVFEWZLME-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901608
Record name NoName_741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1914-59-6, 17451-19-3
Record name (3E)-2-Oxo-4-phenyl-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC53200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Synthetic Methodologies and Strategic Approaches to E 2 Oxo 4 Phenylbut 3 Enoic Acid

De Novo Synthesis Routes

The construction of (E)-2-oxo-4-phenylbut-3-enoic acid from simpler starting materials has been approached through various innovative methods, including catalytic reactions, multicomponent sequences, and biocatalytic pathways.

Catalytic Approaches for Stereo- and Regioselective Formation

Catalytic methods offer an efficient and selective means to construct the precise stereochemistry and regiochemistry of this compound. A notable example is the direct asymmetric hydrogenation of the corresponding 2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids, where a Ruthenium catalyst based on the SunPhos ligand has been employed. nih.gov While this demonstrates the catalytic modification of the target molecule, the focus for its synthesis lies in the catalytic formation of the carbon backbone.

Research into the synthesis of α,β-unsaturated carboxylic acids has explored various catalytic systems. For instance, microwave-assisted aldol (B89426) condensation between methyl ketone derivatives and glyoxylic acid has been shown to be effective. researchgate.netsemanticscholar.org Depending on the substrate, different catalysts are optimal. For aryl ketones, p-toluenesulfonic acid is preferred, while for aliphatic substrates, a combination of pyrrolidine (B122466) and acetic acid provides the best results. researchgate.net These methods, while not directly reported for this compound, provide a strong foundation for its catalytic synthesis.

The following table summarizes representative catalytic approaches applicable to the synthesis of related α,β-unsaturated keto acids:

Catalyst SystemReactantsProduct TypeReference
p-Toluenesulfonic acid (microwave)Aryl methyl ketones, Glyoxylic acid(E)-4-Aryl-4-oxobut-2-enoic acid researchgate.netsemanticscholar.org
Pyrrolidine/Acetic acid (microwave)Aliphatic methyl ketones, Glyoxylic acid(E)-4-Alkyl-4-oxobut-2-enoic acid researchgate.net

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. While a direct MCR for this compound is not extensively documented, the principles of MCRs have been applied to synthesize related structures. For example, a one-pot, three-component reaction of benzylideneacetone (B49655) with electrophilic N-alkoxycarbonylbenzothiazolium species has been developed to produce (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com This demonstrates the potential of MCRs in constructing the core butenyl-keto framework.

The aldol condensation, a cornerstone of C-C bond formation, can be considered a two-component reaction and provides a direct route to the α,β-unsaturated keto acid scaffold. The reaction between a methyl ketone and glyoxylic acid, as mentioned previously, is a prime example of this strategy. researchgate.netsemanticscholar.org

The following table outlines a relevant multicomponent reaction for a derivative:

Reaction TypeComponentsProductReference
Three-component reactionBenzylideneacetone, N-alkoxycarbonylbenzothiazolium species(E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates mdpi.com

Bio-catalytic and Enzymatic Synthesis Pathways

The use of enzymes and whole-cell biocatalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. While specific enzymatic pathways for the direct production of this compound are still under exploration, related enzymatic transformations highlight the potential of this approach.

For instance, enzymatic procedures have been developed for the synthesis of (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid from 2-oxo-4-phenylbutanoic acid. researchgate.net These processes utilize enzymes such as L-phenylalanine dehydrogenase and D-lactate dehydrogenase, demonstrating the feasibility of enzymatic manipulations of the keto-acid moiety. researchgate.net The reverse reaction, i.e., the oxidation of a suitable precursor, could potentially be achieved using an appropriate oxidase or dehydrogenase.

The following table details enzymatic reactions involving a closely related substrate:

EnzymeSubstrateProductCofactorReference
L-phenylalanine dehydrogenase2-Oxo-4-phenylbutanoic acid(S)-2-Amino-4-phenylbutanoic acidNADH researchgate.net
D-lactate dehydrogenase2-Oxo-4-phenylbutanoic acid(R)-2-Hydroxy-4-phenylbutanoic acidNADH researchgate.net

Transformations from Precursor Molecules

The synthesis of this compound can also be achieved through the chemical modification of readily available precursor molecules.

Oxidative Processes and Selective Oxidations of Butenoic Acid Derivatives

The selective oxidation of a butenoic acid derivative presents a direct route to the target α-keto acid. While specific literature on the oxidation of (E)-4-phenylbut-3-enoic acid to its 2-oxo derivative is limited, general methods for the oxidation of similar substrates are well-established. For example, the synthesis of 4-oxo-2-butenoic acid derivatives has been achieved through the microwave-assisted aldol-condensation of methyl ketones with glyoxylic acid, which involves an in-situ oxidation. semanticscholar.org

Derivatization from Cinnamoyl and Related Phenylpyruvic Systems

Cinnamoyl derivatives and phenylpyruvic acid systems serve as logical starting points for the synthesis of this compound due to their structural similarities. A process for producing 4-phenyl-4-oxo-2-butenoic esters involves the reaction of a sulfuric ester, an aromatic hydrocarbon, and a maleic anhydride (B1165640) derivative. google.com This Friedel-Crafts type acylation provides a route to the core structure.

Furthermore, the synthesis of 4-oxo-2-butenoic acid derivatives has been accomplished via an aldol condensation between a methylketone and glyoxylic acid, or through the Friedel-Crafts acylation of electron-rich arenes with maleic anhydride. researchgate.net These methods suggest that a similar approach starting with a cinnamoyl derivative could be a viable pathway. The synthesis of a (z)-isomer, (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, has also been reported, indicating that manipulation of the butenoic acid backbone is achievable. researchgate.net

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing sustainable and efficient chemical processes. semanticscholar.orgirjmets.com These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. researchgate.netnih.govresearchgate.net Key green approaches in this context include the use of alternative energy sources, solvent-free reaction conditions, and the development of recoverable and reusable catalysts.

One of the most promising green methodologies is the use of microwave irradiation . semanticscholar.orgresearchgate.net Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields in the synthesis of related 4-oxo-2-butenoic acids, which are structurally similar to the target compound. For instance, the aldol-type condensation of methyl ketones with glyoxylic acid can be efficiently carried out under microwave heating. semanticscholar.orgresearchgate.netresearchgate.net This method often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov

Solvent-free synthesis , or performing reactions in the absence of a solvent, is another cornerstone of green chemistry that has been successfully applied to the synthesis of α,β-unsaturated ketones, the precursors to our target molecule. These reactions, often carried out by grinding the solid reactants together, sometimes with a solid-supported catalyst, minimize the use of volatile organic compounds (VOCs), which are often toxic and contribute to air pollution.

The selection of catalysts is also a critical aspect of green synthesis design. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is highly desirable. For the Claisen-Schmidt condensation, which is a key step in the synthesis of the carbon backbone of this compound, various solid acid and base catalysts have been explored to replace traditional homogeneous catalysts that are difficult to recover and often require neutralization steps, generating waste.

The following table summarizes various green synthetic approaches for compounds structurally related to this compound, highlighting the improvements in reaction conditions and efficiency.

Precursor/AnalogueReactantsCatalyst/ConditionsSolventYield (%)Reference
4-Oxo-2-butenoic acid derivativesMethyl ketones, Glyoxylic acidp-Toluenesulfonic acid, Microwave (160 °C, 1h)Dioxane55-78 semanticscholar.org
4-Oxo-2-butenoic acid derivativesMethyl ketones, Glyoxylic acidPyrrolidine/Acetic acid, Microwave (160 °C, 1h)DioxaneModerate to Excellent semanticscholar.org
Chalcone derivativesAcetophenone (B1666503), Benzaldehyde (B42025)K2CO3 (10 mol%)Water/EthanolHigh irjmets.com

Mechanistic Elucidation of Novel Synthetic Pathways

A thorough understanding of the reaction mechanism is paramount for the development of novel and efficient synthetic routes. The primary pathway to this compound involves a base- or acid-catalyzed condensation reaction, analogous to the Claisen-Schmidt condensation, between a ketone and an aldehyde-containing species. ncert.nic.inyoutube.com

A particularly relevant and innovative approach involves the direct condensation of acetophenone with glyoxylic acid. semanticscholar.orgresearchgate.netresearchgate.net The mechanism for this transformation can be elucidated as follows:

Step 1: Enolate Formation In the presence of a base, a proton is abstracted from the α-carbon of acetophenone to form a resonance-stabilized enolate ion. This enolate is the key nucleophilic species in the reaction.

Step 2: Nucleophilic Attack The enolate ion then attacks the electrophilic carbonyl carbon of glyoxylic acid. This results in the formation of a tetrahedral intermediate.

Step 3: Protonation The tetrahedral intermediate is then protonated, typically by the solvent or a proton source added during workup, to yield a β-hydroxy-α-keto acid intermediate.

Step 4: Dehydration Under the reaction conditions, which may involve heating, this β-hydroxy-α-keto acid readily undergoes dehydration. The elimination of a water molecule is driven by the formation of a highly conjugated system, resulting in the final product, this compound. The trans or (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance.

The reaction can also be catalyzed by acid. In this case, the acid protonates the carbonyl oxygen of acetophenone, which enhances the acidity of the α-hydrogens, facilitating enol formation. The enol then acts as the nucleophile, attacking the protonated carbonyl of glyoxylic acid.

The following table outlines the key mechanistic steps and intermediates in the synthesis of this compound.

StepDescriptionKey Intermediate(s)
1Enolate/Enol FormationAcetophenone enolate or enol
2Nucleophilic AttackTetrahedral alkoxide intermediate
3Protonationβ-Hydroxy-α-keto acid
4DehydrationThis compound

This detailed mechanistic understanding allows for the rational design of improved synthetic protocols, including the selection of more efficient catalysts and the optimization of reaction conditions to favor the formation of the desired product with high selectivity and yield.

Reactivity Profiles and Reaction Mechanisms of E 2 Oxo 4 Phenylbut 3 Enoic Acid

Reactions at the α-Keto Acid Moiety

The α-keto acid portion of (E)-2-oxo-4-phenylbut-3-enoic acid is a hub of chemical reactivity, participating in a variety of transformations including decarboxylation, redox reactions, and condensations.

Decarboxylation Processes and Acyl Radical Generation

α-Keto acids are known to undergo decarboxylation, a process that involves the loss of carbon dioxide. chemistrysteps.com Unlike β-keto acids which decarboxylate readily upon heating through a cyclic transition state, the decarboxylation of α-keto acids is more challenging. youtube.com However, under specific conditions, such as oxidative decarboxylation, this process can be facilitated. wikipedia.orgnih.gov For instance, α-keto acids can be non-enzymatically reduced by molecules like NAD+ during oxidative decarboxylation. nih.gov

The decarboxylation of α-keto acids can also be induced photochemically. le.ac.uk Photo-oxidative decarboxylation of α-keto acids and their esters can lead to the formation of carbon dioxide. le.ac.uk This process is believed to proceed through an electron transfer mechanism, potentially involving per-acid intermediates, rather than through singlet oxygen. le.ac.uk The generation of acyl radicals from α-keto acids through photoredox catalysis has become a powerful tool in organic synthesis, allowing for a variety of acylation reactions. acs.orgnih.gov These reactions benefit from the formation of only CO2 as a byproduct, making them environmentally benign. acs.orgnih.gov

The mechanism of decarboxylation can vary. For pyruvic acid, a simple α-keto acid, decarboxylation in the presence of hydrogen peroxide has been studied, highlighting the complexity of these reactions which can also involve oxidation. stackexchange.com In biological systems, the decarboxylation of α-keto acids is often mediated by enzymes using cofactors like thiamine (B1217682) pyrophosphate (TPP). wikipedia.org

Chemoselective Reductions and Oxidations

The α-keto acid moiety can be selectively reduced or oxidized. The reduction of α-keto acids to α-hydroxy acids is a common transformation. acs.org For example, phosphites have been used for the selective reduction of α-keto acids to their corresponding α-hydroxy acids. acs.org More recently, copper-oxide nanoparticles have been employed as a reusable catalyst for the chemo- and enantioselective reduction of α-keto amides to α-hydroxy amides, a closely related transformation. acs.org

Conversely, the oxidation of α-keto acids can be achieved, although care must be taken to avoid decarboxylation. nih.gov The chemoselective oxidation of α-hydroxy acids to α-keto acids can be accomplished using nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. nih.govorganic-chemistry.orgacs.org This method is notable for its mild conditions, which helps to preserve the labile α-keto acid product. nih.govacs.org While ketones are generally resistant to oxidation, strong oxidizing agents can cleave carbon-carbon bonds. libretexts.org A specific type of oxidation for ketones is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxycarboxylic acids. libretexts.org The electrochemical oxidation of ketones and aldehydes has also been explored, often involving the generation of a more stable enolate that then reacts with an electrochemically generated species. researchgate.net

Condensation Reactions and Subsequent Annulations

The reactivity of the α-keto acid functionality extends to condensation and annulation reactions, leading to the formation of various heterocyclic structures. α-Keto acids can react with a range of nucleophiles in condensation reactions. For instance, they can undergo facile and chemoselective annulation with oximes to produce 2,5-dihydrooxazole 3-oxides, which serve as protected forms of α-ketoacids. nih.gov

Furthermore, α-keto acids are valuable precursors for the synthesis of various nitrogen-containing heterocycles. They can react with 2-aminobenzamides, benzene-1,2-diamines, 2-aminophenols, and 2-aminobenzenethiols under catalyst-free conditions in water to yield quinazolinones, quinoxalinones, benzooxazinones, and benzothiazoles, respectively. acs.org A related compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, has been utilized as a starting material for the synthesis of pyridazinone and furanone derivatives through reactions with various nitrogen nucleophiles followed by cyclization. epa.gov BF3·Et2O has been shown to mediate the annulation reaction of α-keto acids with aliphatic ketones to produce γ-hydroxy-butenolides and γ-alkylidene-butenolides. nih.gov

Transformations Involving the α,β-Unsaturated System

The α,β-unsaturated ketone system in this compound provides another site for chemical modification, primarily through conjugate additions and cycloaddition reactions.

Conjugate (Michael) Addition Reactions

The α,β-unsaturated carbonyl moiety in this compound makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a reaction known as conjugate addition or Michael addition. wikipedia.orglibretexts.orgchemeurope.com This type of reaction is a vinylogous counterpart to direct nucleophilic addition to the carbonyl group. wikipedia.org The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. wikipedia.orgmakingmolecules.com

A variety of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds. These include soft nucleophiles like enolates (in the Michael reaction), amines, thiols, and Gilman reagents. wikipedia.orgmasterorganicchemistry.com The choice between 1,2-addition (to the carbonyl group) and 1,4-addition (conjugate addition) is influenced by factors such as the nature of the nucleophile and the reaction conditions. makingmolecules.commasterorganicchemistry.com Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles favor the thermodynamically controlled 1,4-addition product. makingmolecules.commasterorganicchemistry.com For example, secondary amines can react with conjugated carbonyls to form 3-aminocarbonyls. chemeurope.com

Pericyclic and Cycloaddition Reactions (e.g., [2+2] cycloadditions)

The double bond within the α,β-unsaturated system of this compound can participate in pericyclic reactions, most notably cycloadditions. Photochemical [2+2] cycloaddition reactions are a key transformation for α,β-unsaturated ketones. youtube.com These reactions typically proceed through the triplet excited state of the enone and can lead to the formation of cyclobutane (B1203170) rings. youtube.com The regioselectivity and stereoselectivity of these cycloadditions can often be controlled, for instance, by carrying out the reaction within a crystalline host which can preorganize the reactants. acs.org

Besides [2+2] cycloadditions, α,β-unsaturated ketones can also undergo other types of cycloadditions, such as [4+2] cycloadditions (Diels-Alder reactions). In some cases, the α,β-unsaturated ketone can act as the dienophile. Organocatalysts, like L-proline, can be used to facilitate [4+2] cycloaddition reactions between α,β-unsaturated ketones and other dienes, for example, to produce spirocyclic oxindole (B195798) derivatives. rsc.orgrsc.org More complex cycloaddition cascades, such as formal [4+4], [4+3], and [4+2]-cycloadditions, have also been developed using related systems. researchgate.net

Interactive Data Tables

Table 1: Reactivity of the α-Keto Acid Moiety

Reaction TypeReagents/ConditionsProduct TypeRef.
DecarboxylationOxidative conditions (e.g., NAD+), Photochemical irradiationAcyl radicals, Carbon dioxide nih.govle.ac.uk
ReductionPhosphites, CuO-Nanoparticles/PMHSα-Hydroxy acids acs.orgacs.org
OxidationAZADO/O2Preserved α-keto acid nih.govacs.org
CondensationOximes2,5-Dihydrooxazole 3-oxides nih.gov
Annulation2-Aminobenzamides, Aliphatic ketones/BF3·Et2OQuinazolinones, γ-Hydroxy-butenolides acs.orgnih.gov

Table 2: Reactivity of the α,β-Unsaturated System

Reaction TypeReagents/ConditionsProduct TypeRef.
Conjugate AdditionEnolates (Michael), Amines, Thiols, Gilman reagentsSaturated carbonyl compounds wikipedia.orgchemeurope.commasterorganicchemistry.com
[2+2] CycloadditionPhotochemical irradiationCyclobutane derivatives youtube.comacs.org
[4+2] CycloadditionDienes, Organocatalysts (e.g., L-proline)Cyclohexene derivatives, Spirooxindoles rsc.orgrsc.org

Photochemical and Electrochemical Reactivity

The reactivity of this compound under photochemical and electrochemical conditions is governed by its α,β-unsaturated α-keto acid structure. The extended conjugation provided by the phenyl group and the carbon-carbon double bond significantly influences its electronic transitions and redox behavior.

Photochemical Reactivity

While direct photochemical studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of its core functional groups: the α-keto acid and the α,β-unsaturated carbonyl system.

The photochemistry of pyruvic acid, the simplest α-keto acid, is known to be complex and highly dependent on the environment. Upon UVA irradiation, pyruvic acid can undergo decarboxylation to produce CO2. stackexchange.com In the gas phase, this primarily yields methylhydroxycarbene, which then rearranges. stackexchange.com In aqueous solutions, a variety of products such as acetoin, lactic acid, and acetic acid are formed, often through mechanisms involving the triplet excited state. libretexts.org Some studies suggest that the photochemistry is driven by a photo-induced intermolecular electron transfer facilitated by hydrogen bonding. nsf.gov

For this compound, the cinnamoyl moiety introduces additional photochemical pathways. α,β-Unsaturated carbonyl compounds are known to undergo several photochemical reactions, including E/Z (cis/trans) isomerization around the double bond and [2+2] cycloaddition reactions to form cyclobutane dimers. The specific pathway taken depends on factors like the solvent and the presence of photosensitizers.

Given these precedents, the photochemical irradiation of this compound could be expected to lead to a mixture of products arising from several competing reaction pathways:

  • Decarboxylation: Similar to pyruvic acid, loss of CO2 could occur, initiated by excitation of the α-keto acid portion.
  • - E/Z Isomerization: Reversible isomerization around the C3=C4 double bond is a common photochemical process for unsaturated systems.
    - Cycloaddition: Intermolecular [2+2] cycloaddition between two molecules could lead to the formation of dimeric cyclobutane derivatives.
    - Polymerization: The activated double bond can be prone to polymerization upon initiation by radicals formed during photolysis.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpwBFvifwMilUWKfqgqMCF_48bcTYo9mz1yPxslNIVlykg-c7wZy6y_HvdO-ykUfiitF34vZeXaxjgfWWRmvmv5mMUo1njc125YY7tHevAWoa8DOeKREgGf5fpIGjKu8JYNpk-DXUwLy-yYrE%3D)]

    Electrochemical Reactivity

    The electrochemical behavior of this compound is characterized by the reduction of its α,β-unsaturated ketone system. This class of compounds is known to be electroactive, typically undergoing reduction at the conjugated double bond or the carbonyl group.

    Studies on related (E)-4-aryl-4-oxo-2-butenoic acids and other α,β-unsaturated ketones show that they are readily reduced at a dropping mercury electrode or other cathodes. acs.org The primary reduction step often involves a one-electron transfer to form a radical anion. The fate of this intermediate depends on the pH of the medium and the availability of proton donors.

    Key electrochemical reactions include:

  • Hydrodimerization: In aprotic media or at certain potentials, the initially formed radical anion can dimerize, leading to the formation of a carbon-carbon bond between the β-carbons of two molecules.
  • Reduction of the double bond: In the presence of proton donors, the radical anion can be protonated and undergo a second electron transfer and protonation to yield the saturated keto-acid, 2-oxo-4-phenylbutanoic acid.
  • Electrochemical Carboxylation: In the presence of CO2, the radical anion intermediate can be trapped to form a dicarboxylic acid, a process demonstrated for other aromatic α,β-unsaturated ketones. oup.com
  • The half-wave reduction potential for this process is influenced by the nature of substituents on the phenyl ring, as described by linear free energy relationships like the Hammett equation. acs.org

    Electrophilic and Nucleophilic Reactivity of the Phenyl Substituent

    The reactivity of the phenyl ring in this compound towards electrophilic attack is strongly dictated by the electronic properties of the -(CH=CH)-C(=O)COOH substituent.

    Electrophilic Reactivity

    The side chain attached to the benzene (B151609) ring is a powerful electron-withdrawing group. This is due to two combined effects:

  • Inductive Effect (-I): The sp2 hybridized carbons of the double bond and the highly electronegative oxygen atoms of the ketone and carboxyl groups pull electron density away from the phenyl ring through the sigma bond framework.
  • Resonance Effect (-R): The entire conjugated system allows for the delocalization of π-electrons from the benzene ring onto the electron-deficient carbonyl and carboxyl groups. This withdrawal of electron density is most pronounced at the ortho and para positions.
  • As a result of these effects, the -(CH=CH)-C(=O)COOH group is classified as a deactivating, meta-directing substituent. libretexts.orgorganicchemistrytutor.comlibretexts.org

  • Deactivating Nature: By withdrawing electron density, the substituent makes the benzene ring less nucleophilic and therefore less reactive towards incoming electrophiles compared to unsubstituted benzene. lumenlearning.com Reactions like nitration, halogenation, or Friedel-Crafts acylation will require harsher conditions (e.g., higher temperatures, stronger catalysts) to proceed. libretexts.orglumenlearning.com
  • Meta-Directing Nature: When an electrophile does attack the ring, it will preferentially bond at the meta position. This is because the resonance structures of the intermediate carbocation (the arenium ion) show that attack at the ortho or para positions would place a positive charge on the carbon atom directly attached to the deactivating side chain, which is a highly unstable arrangement. libretexts.org Attack at the meta position avoids this destabilizing interaction, resulting in a more stable intermediate and a faster reaction rate for meta-substitution. libretexts.orglibretexts.org
  • The table below summarizes the expected outcomes for common electrophilic aromatic substitution reactions.

    ReactionReagentsMajor Product
    NitrationConc. HNO₃, Conc. H₂SO₄(E)-2-Oxo-4-(3-nitrophenyl)but-3-enoic acid
    BrominationBr₂, FeBr₃(E)-4-(3-Bromophenyl)-2-oxobut-3-enoic acid
    SulfonationFuming H₂SO₄ (SO₃)(E)-4-(3-Sulfophenyl)-2-oxobut-3-enoic acid

    Nucleophilic Reactivity

    The phenyl ring of this compound is electron-rich and does not undergo nucleophilic aromatic substitution under normal conditions. Such reactions typically require the presence of multiple, very powerful electron-withdrawing groups (like several nitro groups) to make the ring sufficiently electron-poor to be attacked by a nucleophile. The single keto-acid substituent is not sufficient to enable this type of reactivity.

    Metal-Catalyzed Transformations and Coordination Chemistry (as a ligand or substrate)

    This compound possesses multiple functional groups that can interact with metal centers, allowing it to act as either a substrate for catalytic transformations or as a ligand in coordination complexes.

    As a Substrate in Metal-Catalyzed Transformations

    The carbon-carbon double bond and the ketone functional group are potential sites for metal-catalyzed reactions, most notably hydrogenation.

  • Catalytic Hydrogenation: The C=C double bond can be selectively reduced using various heterogeneous or homogeneous metal catalysts. tcichemicals.comyoutube.com For example, using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) would likely reduce the alkene to yield 2-oxo-4-phenylbutanoic acid. It is also possible to reduce the phenyl ring itself, though this typically requires more forcing conditions (higher pressures and temperatures) and specific catalysts like rhodium or ruthenium. nih.govgoogle.com The reduction of the carboxylic acid group to an alcohol is also a challenging transformation that requires specialized catalysts. google.com
  • The table below outlines potential hydrogenation products.

    Functional Group ReducedCatalyst/Conditions (Example)Product
    C=C Double BondH₂, Pd/C, room temp.2-Oxo-4-phenylbutanoic acid
    C=O KetoneH₂, Ru-BINAP (Asymmetric)(E)-2-Hydroxy-4-phenylbut-3-enoic acid
    Phenyl RingH₂, Rh/C, high pressure/temp.(E)-4-Cyclohexyl-2-oxobut-3-enoic acid

    As a Ligand in Coordination Chemistry

    The molecule possesses two oxygen donor atoms—from the carboxylate group and the ketone group—that can coordinate to a metal center. Upon deprotonation, the carboxylate group is an excellent ligand for a wide range of transition metals. wikipedia.org The molecule can act as a bidentate ligand, forming a stable chelate ring with a metal ion involving the ketone oxygen and one of the carboxylate oxygens.

    This ability to act as a bridging or chelating ligand makes this compound a potential building block (or "linker") for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). diva-portal.org In such structures, the carboxylate group would coordinate to metal ions (or metal clusters), and the long, rigid phenyl-vinyl backbone would link these nodes into a one-, two-, or three-dimensional network.

    The coordination mode can vary:

  • Monodentate (κ¹): The carboxylate coordinates through only one of its oxygen atoms. wikipedia.org
  • Bidentate Chelating (κ²): Both oxygen atoms of the carboxylate coordinate to the same metal center. wikipedia.org
  • Bidentate Bridging: The two oxygen atoms of the carboxylate bridge two different metal centers. wikipedia.org
  • Bidentate Chelation (O-keto, O-carboxy): The ketone oxygen and one carboxylate oxygen coordinate to the same metal center, a common motif for α-keto acids.
  • The specific coordination mode and the resulting structure would depend on the metal ion used, the reaction conditions (solvent, temperature), and the presence of other competing ligands. wikipedia.orgnih.gov

    Derivatization Strategies and Analogue Synthesis of E 2 Oxo 4 Phenylbut 3 Enoic Acid

    Synthesis of Esters, Amides, and Imine Derivatives

    The carboxylic acid and ketone functionalities of (E)-2-oxo-4-phenylbut-3-enoic acid are primary sites for derivatization, allowing for the synthesis of a wide range of esters, amides, and imine derivatives.

    Standard esterification procedures can be readily applied to synthesize various alkyl and aryl esters of this compound. For instance, a patented process describes the production of 4-phenyl-4-oxo-2-butenoate derivatives through the reaction of an aromatic hydrocarbon with a maleic anhydride (B1165640) derivative in the presence of an acid catalyst and an alkylating agent, such as a sulfuric ester. organic-chemistry.org This method allows for the one-step synthesis of ester derivatives, including those with substituted phenyl rings. organic-chemistry.org

    The synthesis of amides can be achieved through the reaction of the carboxylic acid with primary or secondary amines using standard peptide coupling reagents. A notable example involves the synthesis of (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, which exists as a stable enamine tautomer of the corresponding amide. mdpi.com This highlights the potential for both N-acylation and the formation of enamine systems, depending on the reaction conditions and the nature of the amine.

    The ketone moiety of this compound can react with primary amines to form imine derivatives, also known as Schiff bases. libretexts.org The reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of imines from α-keto acids is a well-established transformation and can proceed readily. rsc.org These imines can be susceptible to hydrolysis but can also serve as intermediates for further synthetic transformations. libretexts.org

    Table 1: Examples of Ester, Amide, and Imine Derivatives

    Derivative TypeExample CompoundSynthetic Approach
    Ester(E)-4-(3,4-dimethoxyphenyl)-4-oxo-2-butenoic acid ethyl esterFriedel-Crafts reaction followed by esterification. organic-chemistry.org
    Amide/Enamine(z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acidReaction with 3-methoxyaniline. mdpi.com
    ImineGeneric imine derivativeReaction of the ketone with a primary amine, often under acidic conditions. libretexts.org

    Modification of the Phenyl Substituent and Aromatic Ring Functionalization

    Modification of the phenyl ring of this compound allows for the systematic investigation of structure-activity relationships in medicinal chemistry and the fine-tuning of the molecule's electronic and steric properties.

    The synthesis of analogues with substituted phenyl rings can be achieved by starting with appropriately substituted benzaldehydes in the initial synthesis of the butenoic acid scaffold. A patent discloses the synthesis of derivatives such as (E)-4-(3,4-dimethoxyphenyl)-4-oxo-2-butenoic acid and (E)-4-(3-chloro-4-methoxyphenyl)-4-oxo-2-butenoic acid, demonstrating the feasibility of incorporating electron-donating and electron-withdrawing groups on the phenyl ring. organic-chemistry.org

    Furthermore, direct functionalization of the phenyl ring of this compound can be accomplished through electrophilic aromatic substitution reactions. The existing acyl group is a deactivating, meta-directing group, which would guide incoming electrophiles to the meta position of the phenyl ring. masterorganicchemistry.com Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could potentially be employed, provided the reaction conditions are compatible with the other functional groups in the molecule. masterorganicchemistry.com

    Stereoselective Derivatization at C-2 and C-4 Positions

    The C-2 and C-4 positions of this compound are prochiral centers, and their stereoselective functionalization is a key strategy for accessing enantiomerically pure analogues.

    A significant advancement in the stereoselective derivatization at the C-2 position is the direct asymmetric hydrogenation of the α-keto group. Research has shown that (E)-2-oxo-4-arylbut-3-enoic acids can be hydrogenated to the corresponding 2-hydroxy-4-arylbutanoic acids with high enantioselectivity (85.4-91.8% ee) using a Ruthenium catalyst with a chiral SunPhos ligand. primescholars.com This method provides a direct route to chiral α-hydroxy acids, which are valuable building blocks in organic synthesis. primescholars.com

    The C-4 position, being part of an α,β-unsaturated system, is susceptible to nucleophilic conjugate addition (Michael addition). The development of asymmetric aza-Michael reactions, for instance, allows for the enantioselective introduction of nitrogen nucleophiles at the C-4 position of α,β-unsaturated ketones. nih.gov While not specifically demonstrated on this compound, these methodologies, often employing chiral organocatalysts or metal complexes, could be adapted to achieve stereoselective C-4 functionalization. nih.govbeilstein-journals.org The diastereoselective conjugate addition to α,β-unsaturated amides and lactams has also been extensively studied and could be applied to amide derivatives of the parent acid. beilstein-journals.org

    Table 2: Stereoselective Derivatization Approaches

    PositionReaction TypeKey Features
    C-2Asymmetric HydrogenationDirect reduction of the ketone to a chiral alcohol using a chiral catalyst. primescholars.com
    C-4Asymmetric Conjugate AdditionIntroduction of nucleophiles to the β-carbon with stereocontrol, often using chiral catalysts or auxiliaries. nih.govbeilstein-journals.org

    Incorporation into Polycyclic and Heterocyclic Systems

    The rich functionality of this compound and its derivatives makes them valuable precursors for the synthesis of a variety of polycyclic and heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

    The butenoic acid chain can participate in cyclization reactions to form polycyclic aromatic systems. For example, 4-phenylbut-3-enoic acid can be converted to naphthalene (B1677914) derivatives through an intramolecular cyclization process. youtube.com This strategy can be envisioned for this compound to generate functionalized naphthalene systems.

    The incorporation of the this compound framework into heterocyclic systems is a widely explored area. For instance, derivatives of the parent compound have been used to synthesize benzothiazoles through a one-pot, three-component reaction of benzylideneacetone (B49655) with an N-alkoxycarbonylbenzothiazolium species. rsc.org The reaction of related 4-oxo-but-2-enoic acids with various nucleophiles has been shown to yield a plethora of heterocyclic compounds including pyridines, pyrimidines, and pyrans. nih.govect-journal.kz For example, the reaction of 3-(4-bromobenzoyl)prop-2-enoic acid with thiourea (B124793) leads to the formation of a 2-pyrimidine thione derivative. nih.gov Similarly, reaction with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297) can yield pyridine (B92270) derivatives. nih.gov The synthesis of quinoline-4-carboxylic acid derivatives has been achieved through the reaction of pyruvic acid, an aromatic amine, and benzaldehyde (B42025), a reaction pathway that shares structural motifs with the derivatization of this compound. iaea.org Furthermore, coumarin (B35378) derivatives can be synthesized from salicylaldehydes and active methylene (B1212753) compounds, a reaction that could be adapted to utilize the reactivity of the butenoic acid chain. primescholars.comnih.gov

    Table 3: Examples of Polycyclic and Heterocyclic Systems

    Ring SystemSynthetic Strategy
    NaphthaleneIntramolecular cyclization of the butenoic acid chain. youtube.com
    Benzothiazole (B30560)Three-component reaction involving a benzothiazole precursor. rsc.org
    PyrimidineCyclocondensation with thiourea. nih.gov
    PyridineReaction with cyanoacetates and an ammonia (B1221849) source. nih.gov
    QuinolineDoebner-von Miller type reactions with anilines and aldehydes. iaea.org
    CoumarinPechmann or Knoevenagel condensations with phenolic precursors. primescholars.comnih.gov

    Advanced Spectroscopic and Analytical Characterization for Mechanistic and Stereochemical Elucidation

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

    High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (E)-2-oxo-4-phenylbut-3-enoic acid. Both ¹H and ¹³C NMR provide critical information for assigning the stereochemistry of the carbon-carbon double bond and for analyzing the compound's conformational preferences in solution.

    The chemical shifts of the protons provide further structural insights. The olefinic protons are expected to resonate in the downfield region due to the deshielding effects of the conjugated system, including the phenyl ring and the α-keto-enoic acid moiety. The phenyl protons typically appear as a multiplet in the aromatic region. The acidic proton of the carboxylic acid group is expected to be a broad singlet, with its chemical shift being dependent on the solvent and concentration.

    ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the ketone and carboxylic acid are expected to resonate at low field (typically >160 ppm). The chemical shifts of the olefinic carbons (C-3 and C-4) are also diagnostic and can be influenced by the electron-withdrawing nature of the adjacent carbonyl groups.

    Conformational analysis of α-keto acids like this compound can be complex due to the potential for rotation around the single bonds. NMR studies, particularly those employing techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the preferred conformations in solution. The relative orientations of the phenyl group, the enone system, and the carboxylic acid moiety influence the chemical environment of each nucleus.

    Table 1: Expected ¹H NMR Spectral Data for this compound (Based on general principles and data from related compounds)

    Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
    H-3~7.0 - 7.5Doublet~16
    H-4~7.5 - 8.0Doublet~16
    Phenyl-H~7.3 - 7.8Multiplet-
    COOHVariable (e.g., >10)Broad Singlet-

    Table 2: Expected ¹³C NMR Spectral Data for this compound (Based on general principles and data from related compounds)

    Carbon AssignmentExpected Chemical Shift (δ, ppm)
    C-1 (COOH)~160 - 170
    C-2 (C=O)~190 - 200
    C-3~120 - 130
    C-4~140 - 150
    C-phenyl (ipso)~130 - 135
    C-phenyl (ortho, meta, para)~128 - 135

    Mass Spectrometry Techniques for Reaction Monitoring and Intermediate Identification

    Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound and for monitoring its chemical transformations. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₁₀H₈O₃).

    While a specific electron ionization (EI) or electrospray ionization (ESI) mass spectrum for the parent compound is not widely published, the fragmentation patterns of related chalcones and α-keto acids have been studied. Under EI conditions, chalcones often exhibit characteristic fragmentation pathways, including the loss of the phenyl group or the benzoyl group. For this compound, key fragmentation could involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage at various points of the butenoic acid chain.

    ESI-MS is particularly useful for monitoring reactions in solution, as it is a soft ionization technique that often keeps the molecule intact, primarily showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. This allows for the direct tracking of the starting material consumption and product formation over time. Furthermore, ESI-MS can be coupled with liquid chromatography (LC-MS) to separate complex reaction mixtures and identify intermediates and byproducts. For instance, in the synthesis of derivatives of this compound, LC-MS would be the method of choice to ensure the purity of the final product and to identify any unreacted starting materials or side products.

    HRMS data for derivatives, such as ethyl (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate, have been reported, confirming the elemental composition of these more complex molecules and demonstrating the utility of the technique in characterizing reaction products.

    Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Bonding Analysis

    Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to track changes in these groups during chemical reactions.

    Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The carboxylic acid O-H stretch will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations of the α-keto and carboxylic acid groups are expected in the region of 1650-1750 cm⁻¹. Due to conjugation, the ketonic C=O stretch is likely to be at a lower wavenumber (around 1670-1690 cm⁻¹), while the carboxylic acid C=O stretch will be at a higher wavenumber (around 1700-1730 cm⁻¹). The C=C stretching vibration of the trans-double bond is expected around 1600-1640 cm⁻¹, and the out-of-plane C-H bending vibration for the trans-alkene should appear as a strong band around 960-980 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

    By monitoring the appearance or disappearance of these characteristic bands, vibrational spectroscopy can be used to follow the course of reactions involving this compound, such as esterification, reduction of the ketone or double bond, or derivatization of the carboxylic acid.

    Table 3: Expected IR Absorption Bands for this compound (Based on general principles of IR spectroscopy)

    Functional GroupExpected Wavenumber (cm⁻¹)Intensity
    O-H (Carboxylic Acid)2500 - 3300Broad, Strong
    C-H (Aromatic)3000 - 3100Medium
    C-H (Olefinic)3000 - 3100Medium
    C=O (Carboxylic Acid)1700 - 1730Strong
    C=O (α,β-unsaturated Ketone)1670 - 1690Strong
    C=C (Olefinic)1600 - 1640Medium
    C=C (Aromatic)1450 - 1600Medium to Weak
    C-H bend (trans-alkene)960 - 980Strong

    Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination (where applicable to chiral derivatives)

    This compound itself is an achiral molecule. However, it can be a precursor for the synthesis of chiral derivatives. For instance, the reduction of the ketone or the double bond can lead to the formation of a stereocenter. In such cases, chiroptical methods like circular dichroism (CD) and optical rotatory dispersion (ORD) are essential for determining the enantiomeric excess (e.e.) and the absolute configuration of the resulting chiral molecules.

    Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks (Cotton effects) at the wavelengths of the chromophores' electronic transitions. The sign and magnitude of the Cotton effects are characteristic of the absolute configuration of the stereocenters near the chromophore. For chiral derivatives of this compound, the phenyl, enone, and carboxyl groups can act as chromophores. The CD spectrum would be highly sensitive to the spatial arrangement of these groups around the newly formed stereocenter.

    Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the shape of the ORD curve (a Cotton effect curve) is related to the absolute configuration of the chiral molecule.

    While no specific studies on the chiroptical properties of chiral derivatives of this compound were found in the reviewed literature, the application of these techniques is a standard and powerful approach in stereochemical analysis. For example, if the C=C double bond were to be asymmetrically dihydroxylated, the resulting diol would be chiral, and its absolute configuration could be determined by comparing its experimental CD spectrum with that of related known compounds or with spectra predicted by quantum chemical calculations.

    The determination of enantiomeric excess is typically achieved using chiral chromatography (e.g., chiral HPLC or GC), which separates the enantiomers, allowing for their quantification. However, chiroptical methods can sometimes be used for a rapid estimation of enantiomeric purity.

    Role in Biochemical Pathways and Mechanistic Biological Interactions Excluding Clinical Data

    Substrate or Product in Enzymatic Transformations

    (E)-2-oxo-4-phenylbut-3-enoic acid is a recognized substrate for several classes of enzymes, particularly transaminases. These enzymes are crucial for the synthesis and degradation of amino acids by catalyzing the transfer of an amino group from a donor molecule to an acceptor keto acid.

    One notable example is the conversion of this compound into the corresponding (S)-2-amino acid. This transformation has been achieved with high yields (68–78%) and excellent enantiomeric purity (>99%) using recombinant Escherichia coli whole cells that overexpress an aromatic transaminase from Enterobacter sp. BK2K-1. researchgate.net In this biocatalytic process, L-aspartic acid serves as the amino donor. researchgate.net The successful enzymatic conversion highlights the potential of using this keto acid in the asymmetric synthesis of non-proteinogenic amino acids.

    The enzymatic transamination of this compound is a key step in the production of valuable chiral amino acids. The table below summarizes the key aspects of this enzymatic transformation.

    Enzyme ClassSpecific EnzymeSubstrateProductKey Features
    TransaminaseAromatic transaminase from Enterobacter sp. BK2K-1This compound(3E,2S)-2-amino-4-phenylbutenoic acidHigh yield (68-78%), High enantiomeric purity (>99%), Uses L-aspartic acid as amino donor

    This enzymatic reactivity underscores the compound's integration into metabolic pathways, particularly those involving amino acid biosynthesis and metabolism. Further research into other enzymatic transformations, such as those catalyzed by decarboxylases or hydratase-aldolases, could reveal additional biochemical roles.

    Precursor to Non-Proteinogenic Amino Acids and Other Bioactive Scaffolds

    The term "non-proteinogenic amino acids" refers to amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.orgwikipedia.org These unique amino acids are often found in natural products with significant biological activities. nih.gov this compound serves as a valuable precursor for the synthesis of such non-proteinogenic amino acids.

    As mentioned previously, the enzymatic transamination of this compound directly yields (3E,2S)-2-amino-4-phenylbutenoic acid, a non-proteinogenic amino acid. researchgate.net This highlights a direct biosynthetic link between the keto acid and this class of specialized amino acids. The ability to produce enantiomerically pure forms of these amino acids is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

    Beyond single amino acid synthesis, the structural framework of this compound is incorporated into more complex bioactive scaffolds. For instance, derivatives of this compound have been used in the synthesis of potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. nih.gov Specifically, the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their corresponding 2-amino derivatives demonstrates the utility of the core butenoic acid structure in developing pharmacologically relevant molecules. nih.gov

    The versatility of this compound as a precursor is further illustrated by its use in multicomponent reactions to generate novel heterocyclic compounds. A one-pot synthesis has been developed to create (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com This reaction involves the in-situ formation of an electrophilic N-alkoxycarbonylbenzothiazolium species which then reacts with benzylideneacetone (B49655), a related α,β-unsaturated ketone. mdpi.com This approach showcases how the reactive nature of the butenoic acid scaffold can be harnessed to build complex molecular architectures with potential biological applications.

    Precursor RoleResulting Molecule/ScaffoldSignificance
    Direct Precursor(3E,2S)-2-amino-4-phenylbutenoic acidSynthesis of a non-proteinogenic amino acid
    Structural Framework4-Aryl-2-hydroxy-4-oxobut-2-enoic acid derivativesDevelopment of potent enzyme inhibitors (e.g., for kynurenine-3-hydroxylase)
    Reaction Component(E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylatesFormation of novel bioactive heterocyclic scaffolds

    In Vitro Mechanistic Studies of Molecular Interactions with Biomolecules

    Understanding the molecular interactions of this compound with biomolecules is crucial for elucidating its mechanism of action at a molecular level. While direct computational modeling studies specifically for this compound are not extensively detailed in the provided results, the successful enzymatic transformations strongly imply specific interactions within enzyme active sites.

    For the transamination reaction to occur, the keto acid must bind to the active site of the aromatic transaminase in a precise orientation. researchgate.net This binding is governed by a network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the substrate and the amino acid residues of the enzyme. The high stereoselectivity of the reaction, leading to the formation of the (S)-enantiomer, is a direct consequence of the chiral environment of the enzyme's active site.

    Furthermore, studies on related compounds provide insights into potential interactions. For example, the investigation of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids as inhibitors of kynurenine-3-hydroxylase involved determining their inhibitory potency (IC50 values). nih.gov This type of quantitative data is fundamental for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. Such studies inherently probe the molecular interactions between the inhibitor and the enzyme's active site, even if the precise binding mode is not explicitly determined through computational modeling in the provided literature.

    The development of these inhibitors and the study of their activity against kynurenine-3-hydroxylase provide a clear example of in vitro mechanistic investigation. nih.gov These studies are essential for understanding how molecules like this compound and its derivatives can modulate the function of specific biological targets.

    Applications of E 2 Oxo 4 Phenylbut 3 Enoic Acid in Synthetic Organic Chemistry and Materials Science

    Building Block in Complex Natural Product Synthesis and Total Synthesis Endeavors

    The strategic placement of reactive functional groups in (E)-2-oxo-4-phenylbut-3-enoic acid makes it a valuable precursor in the intricate pathways of natural product synthesis. While direct and extensive examples of its use in the total synthesis of complex natural products are not widely documented in publicly available literature, its potential is inferred from the known reactivity of its constituent parts. The α,β-unsaturated ketone moiety can participate in crucial carbon-carbon bond-forming reactions such as Michael additions and Diels-Alder cycloadditions. The carboxylic acid group, in turn, allows for esterification, amidation, and other transformations that are fundamental to building the complex molecular architectures of natural products.

    The inherent reactivity of this compound suggests its utility in accessing key intermediates that are subsequently elaborated into more complex structures. For instance, the conjugate addition of nucleophiles to the β-position of the unsaturated ketone can introduce new stereocenters, a critical step in many total synthesis campaigns.

    Key Intermediate for the Synthesis of Agro- and Specialty Chemicals

    In the realm of agrochemicals and specialty chemicals, this compound and its derivatives serve as important synthons. The related compound, (Z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, has been synthesized and, along with its nickel (II) complex, has demonstrated antifungal activity against the wood-staining fungus Mucor plumbeus. guidechem.com The ligand itself showed fungostatic properties, while the nickel complex exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL. guidechem.com This highlights the potential for derivatives of the core structure to be developed into effective agrochemicals for wood preservation.

    The synthesis of such derivatives often involves the reaction of the keto acid functionality. For example, the reaction of the parent compound with amines can lead to the formation of enaminoketones, which are versatile intermediates in their own right. These can then be cyclized or further modified to produce a diverse array of heterocyclic compounds, a common structural motif in many biologically active molecules, including pesticides and herbicides.

    The table below summarizes the properties of the parent compound.

    PropertyValue
    Chemical Formula C₁₀H₈O₃
    Molecular Weight 176.17 g/mol
    CAS Number 1914-59-6
    Appearance Solid

    Precursor for the Development of Advanced Polymeric and Supramolecular Materials

    The bifunctional nature of this compound also lends itself to the development of novel polymers and supramolecular assemblies. The carboxylic acid group can be readily converted into an ester or amide, which can then undergo polymerization. For example, it can be incorporated into polyester (B1180765) or polyamide chains, where the pendant phenyl and ketone groups can influence the material's properties, such as thermal stability, solubility, and mechanical strength.

    Furthermore, the potential for this molecule to engage in non-covalent interactions, such as hydrogen bonding (through the carboxylic acid) and π-π stacking (through the phenyl ring), makes it an attractive candidate for the design of supramolecular materials. These interactions can drive the self-assembly of the molecules into well-ordered, higher-order structures like gels, liquid crystals, or other functional materials. While specific examples of polymers or supramolecular structures derived directly from this compound are not yet prevalent in the literature, its structural motifs are common in materials science, suggesting a promising area for future research and development.

    Emerging Research Directions and Future Perspectives

    Integration with Flow Chemistry and Continuous Manufacturing Processes

    The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, which offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of (E)-2-oxo-4-phenylbut-3-enoic acid and its derivatives is well-suited for this transition.

    Flow chemistry utilizes microreactors or packed-bed reactors with small internal dimensions, providing superior heat and mass transfer compared to large batch reactors. researchgate.netbme.huethernet.edu.et This enhanced control over reaction parameters can lead to higher yields, improved selectivity, and the ability to safely handle reactive intermediates and exothermic reactions. For the synthesis of α-keto acids, continuous flow processes can minimize the formation of byproducts and allow for the integration of multiple reaction steps, including purification, into a single, streamlined operation. rsc.orgflinders.edu.au

    A potential continuous flow synthesis of this compound could involve the condensation of benzaldehyde (B42025) and pyruvic acid. In a flow setup, the precise control of residence time and temperature would allow for optimization of the reaction to maximize the yield of the desired (E)-isomer. Furthermore, the integration of in-line purification techniques, such as continuous crystallization or extraction, could lead to a highly efficient and automated manufacturing process.

    Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

    FeatureAdvantage in Flow Chemistry
    Heat Transfer Rapid dissipation of heat, crucial for controlling exothermic condensation reactions and preventing side reactions.
    Mass Transfer Enhanced mixing of reactants, leading to faster reaction rates and higher conversion.
    Safety Smaller reaction volumes minimize the risks associated with hazardous reagents or exothermic events.
    Scalability Production can be scaled up by running the flow reactor for longer periods or by parallelizing multiple reactors.
    Automation Integration of synthesis, work-up, and purification steps into a continuous, automated process.

    The application of microreactor technology to the synthesis of fine chemicals and active pharmaceutical ingredients is a rapidly growing field, and the principles can be directly applied to the production of this compound, paving the way for more sustainable and cost-effective manufacturing. rug.nlresearchgate.net

    Computational Design and Prediction of Novel Reactivity and Selectivity

    Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.netnih.gov It allows for the in-silico investigation of reaction mechanisms, the prediction of molecular properties, and the rational design of new catalysts and reactions. For this compound, computational studies can provide deep insights into its reactivity and guide the development of novel synthetic transformations.

    DFT calculations can be employed to model the transition states of reactions involving this compound, helping to elucidate reaction pathways and predict the selectivity of different processes. researchgate.net For instance, the electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack. Computational models can predict the reactivity of this site towards a range of nucleophiles and help in the design of catalysts that can control the stereoselectivity of such additions.

    Furthermore, computational methods can be used to design novel catalysts for the synthesis of this compound itself. By modeling the interaction of potential catalysts with the starting materials, researchers can identify catalyst structures that are likely to be highly active and selective, thereby reducing the need for extensive experimental screening. rsc.org

    Table 2: Applications of Computational Chemistry to this compound Research

    Computational MethodApplication
    Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of transition state energies, calculation of spectroscopic properties.
    Molecular Dynamics (MD) Simulations Study of the compound's behavior in solution and its interaction with biological macromolecules.
    Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity based on molecular structure.

    The synergy between computational prediction and experimental validation is a powerful approach for accelerating the discovery of new reactions and applications for this compound.

    Exploration of Unconventional Catalytic Systems

    Traditional synthetic methods often rely on stoichiometric reagents or harsh reaction conditions. The exploration of unconventional catalytic systems, such as organocatalysis and photocatalysis, offers greener and more efficient alternatives for the synthesis and transformation of this compound.

    Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids, for example, have been successfully used to catalyze a variety of enantioselective reactions. nih.gov An organocatalytic approach to the synthesis of chiral derivatives of this compound could involve the asymmetric Michael addition of nucleophiles to the α,β-unsaturated system, providing access to a wide range of enantiomerically enriched compounds.

    Photocatalysis , which uses light to drive chemical reactions, offers another sustainable avenue for the synthesis of α,β-unsaturated keto acids. Visible-light photocatalysis, in particular, has gained significant attention as it allows for the use of low-energy light sources and avoids the need for high temperatures. The synthesis of α,β-unsaturated carbonyl compounds from silyl (B83357) enol ethers has been achieved using an organic dye as a photosensitizer in the presence of oxygen, showcasing a metal-free and environmentally friendly approach. Such strategies could be adapted for the synthesis of this compound.

    The reactivity of the α,β-unsaturated system in this compound also makes it a candidate for various annulation reactions catalyzed by transition metals, leading to the formation of diverse heterocyclic structures. doi.org

    Discovery of Novel Mechanistic Biological Roles (at the molecular level)

    While the biological activities of many α-keto acids are known, the specific molecular targets and mechanisms of action of this compound are still largely unexplored. However, recent research on structurally similar compounds provides intriguing leads for future investigation.

    A noteworthy finding is that 4-phenyl-3-butenoic acid, a compound structurally related to this compound (differing by the presence of the α-keto group), has been identified as a histone deacetylase (HDAC) inhibitor. nih.gov HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their inhibition has emerged as a promising strategy for the treatment of cancer and other diseases. The fact that a close structural analog of this compound exhibits this activity suggests that the latter could also be an HDAC inhibitor. This hypothesis warrants further investigation through in vitro enzyme assays and cellular studies.

    The α,β-unsaturated carbonyl moiety in this compound is a Michael acceptor, meaning it can react with nucleophilic residues in proteins, such as the thiol group of cysteine. nih.govnih.gov This covalent modification of proteins can lead to the modulation of their function and is a mechanism of action for a number of drugs. Identifying the protein targets of this compound through proteomics approaches could uncover novel biological roles and therapeutic opportunities.

    Furthermore, derivatives of this scaffold have shown promise. For example, certain benzothiazole (B30560) derivatives of a related structure have demonstrated selective antiproliferative activity against human metastatic melanoma cells. mdpi.com The mechanism of action of benzoic acid and its derivatives often involves conjugation to glycine (B1666218) in the liver and excretion as hippuric acid, and they can interact with various drug transporters. drugbank.com Other structurally related compounds, such as benzatropine and bempedoic acid, have well-defined mechanisms of action as a dopamine (B1211576) reuptake inhibitor and an ATP-citrate lyase inhibitor, respectively. drugbank.comnih.gov The well-documented effects of valproate on various signaling pathways and gene expression, partly through HDAC inhibition, also provide a framework for investigating the potential neuropharmacological effects of this compound. nih.gov

    Future research in this area should focus on:

    Screening this compound and its derivatives against a panel of enzymes, particularly HDACs.

    Utilizing chemoproteomics to identify the cellular protein targets of the compound.

    Investigating the effects of the compound on cellular signaling pathways and gene expression profiles.

    Q & A

    Basic Research Questions

    Q. What are the primary synthetic routes for (E)-2-oxo-4-phenylbut-3-enoic acid, and how do their yields and enantioselectivity compare?

    • Methodological Answer : The compound can be synthesized via enzymatic cascades or chemical catalysis. In enzymatic pathways, aldol condensation of pyruvate and benzaldehyde using HBPAPputida generates this compound (3a ), followed by NADPH-dependent reduction with DpkAPsyrin to yield (S)-2-hydroxy-4-phenylbutanoic acid (4a ) with 91% enantiomeric excess (ee) and 62% isolated yield . In contrast, direct asymmetric hydrogenation using a Ru/SunPhos catalyst achieves 91.8% ee and a turnover number (TON) of 2000, though isomerization of intermediates may reduce efficiency .

    Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

    • Methodological Answer : High-performance liquid chromatography (HPLC) on chiral stationary phases is critical for determining enantiomeric excess . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) confirms structural integrity, while X-ray crystallography (via SHELX programs) resolves stereochemical ambiguities . Mass spectrometry and IR spectroscopy validate molecular weight and functional groups .

    Advanced Research Questions

    Q. How do competing side reactions in enzymatic cascades affect the yield of this compound, and how can they be mitigated?

    • Methodological Answer : During enzymatic cascades, pyruvate reduction to lactate by DpkAPsyrin competes with the reduction of 3a , lowering yields due to NADPH depletion. Kinetic parameters (e.g., Km=101K_m = 101 mM, kcat=0.4k_{cat} = 0.4 min1^{-1} for pyruvate) highlight this competition. To optimize yields, adjust substrate concentrations (e.g., excess benzaldehyde) or use compartmentalized reaction systems to isolate aldol condensation from reduction steps .

    Q. What factors influence enantioselectivity in the asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, and how can stereochemical outcomes be predicted?

    • Methodological Answer : Ligand choice (e.g., SunPhos vs. Binap) and substrate steric effects critically impact enantioselectivity. For example, bulky aryl groups on the substrate hinder isomerization, improving ee (up to 91.8%). Computational modeling (DFT calculations) can predict transition-state geometries, while in situ NMR monitors isomer distribution .

    Q. How should researchers address discrepancies in reported reaction yields for enzymatic reductions of this compound?

    • Methodological Answer : Contradictions often arise from equilibrium limitations in aldol condensation or NADPH regeneration efficiency. Replicate studies under standardized conditions (e.g., pH 7.5, 30°C, 24 h) and validate via HPLC and 1^1H NMR. For example, isolated 4a yields dropped from 62% (single-step reduction) to 35–61% in cascades due to competing pyruvate reduction . Cross-referencing kinetic data (e.g., kcat/Kmk_{cat}/K_m ratios) helps identify rate-limiting steps .

    Key Considerations for Experimental Design

    • Kinetic Studies : Monitor NADPH depletion via UV-Vis spectroscopy (340 nm absorbance) during enzymatic cascades .
    • Stereochemical Analysis : Use chiral HPLC columns (e.g., Chiralpak AD-H) for ee determination; correlate with X-ray data for absolute configuration .
    • Error Mitigation : Conduct triplicate trials and report standard deviations for yields. For crystallography, refine structures using SHELXL to minimize R-factor discrepancies .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (E)-2-oxo-4-phenylbut-3-enoic acid
    Reactant of Route 2
    Reactant of Route 2
    (E)-2-oxo-4-phenylbut-3-enoic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.